Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate
Description
Tert-butyl 8-amino-2-methyl-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 885268-75-7) is a benzoxazine derivative featuring a fused benzo-oxazine ring system with a tert-butyl carbamate group at position 4, an amino substituent at position 8, and a methyl group at position 2. The tert-butyl carbamate group enhances stability and facilitates further functionalization, while the amino group provides a reactive site for coupling reactions.
Properties
CAS No. |
885268-75-7 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 8-amino-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-9-8-16(13(17)19-14(2,3)4)11-7-5-6-10(15)12(11)18-9/h5-7,9H,8,15H2,1-4H3 |
InChI Key |
XLZXEVHFVUFXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC(=C2O1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Aminophenol derivatives are commonly used as the starting aromatic substrates.
- tert-Butoxycarbonyl anhydride (Boc anhydride) is used for the introduction of the tert-butyl carbamate protecting group.
- Bases such as sodium hydride , 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , or sodium tert-butoxide facilitate cyclization and protection steps.
- Solvents typically include dichloromethane (DCM) , tetrahydrofuran (THF) , or mixtures with dimethylformamide (DMF) .
Cyclization to Form the Benzo[b]oxazine Core
A typical method involves reacting 2-aminophenol derivatives with alkylating agents such as propargyl bromide or bromoethyl sulfonium salts under basic conditions to induce intramolecular cyclization forming the 1,4-benzoxazine ring.
Introduction of the tert-Butyl Carbamate Protecting Group
The Boc group is introduced by reacting the amino group with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine or DBU, often in dichloromethane at low temperatures (0–10°C) followed by stirring at room temperature or gentle heating.
Functionalization at Position 2 and Position 8
- The methyl group at position 2 can be introduced via alkylation or by using methyl-substituted starting materials.
- The amino group at position 8 is typically introduced by nitration followed by reduction or by direct substitution on the aromatic ring.
Representative Synthetic Route from Patent Literature
A patent (US20140323720A1) describes the synthesis of related benzoxazine derivatives, where 2-aminophenol derivatives react with bromoethylsulfonium salts or diphenyl vinyl sulfonium triflate to form unprotected benzoxazines. The Boc protection is then introduced to stabilize the amino functionality and facilitate further modifications. The process avoids aziridine formation by using protected amino alcohols and proceeds under mild conditions with high yields (up to 96%).
Reaction Conditions and Yields Summary Table
Analytical Characterization
- 1H NMR and 13C NMR spectroscopy confirm the structure and substitution pattern.
- High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
- Chromatographic purification (e.g., column chromatography with petroleum ether/ethyl acetate mixtures) typically yields high-purity compounds.
- Melting points and LC purity (e.g., >95%) are reported for final products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzo oxazine ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzoxazine scaffold is highly versatile, with substituents influencing reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Amino vs. Halogen Substituents: The 8-amino group in the target compound offers reactivity for amide bond formation, whereas bromo/chloro derivatives (e.g., 719310-31-3) serve as intermediates for metal-catalyzed couplings.
Key Observations :
- The tert-butyl carbamate group is commonly introduced via BOC anhydride under basic conditions.
- Brominated analogs achieve higher yields (82–97%) compared to amino derivatives, possibly due to the stability of halogen intermediates.
Physical and Chemical Properties
Key Observations :
- Amino-substituted derivatives may require stringent storage conditions (-20°C) to prevent degradation .
- Brominated analogs exhibit greater thermal stability, facilitating long-term storage.
Biological Activity
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate (CAS No. 885268-75-7) is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound belongs to the class of benzoxazines, which have shown promise in various therapeutic applications, including oncology.
- Molecular Formula: C14H20N2O3
- Molecular Weight: 264.32 g/mol
- Structure: The compound features a tert-butyl group, an amino group, and a benzoxazine ring, contributing to its unique biological profile.
Inhibition of CDK9
Recent studies have highlighted the role of CDK9 as a therapeutic target in hematologic malignancies. This compound has been identified as a selective CDK9 inhibitor. This inhibition leads to a decrease in the expression of Mcl-1 and c-Myc, two proteins critical for cell survival and proliferation in cancer cells.
In vitro studies demonstrated that treatment with this compound resulted in:
- Apoptosis Induction: A significant increase in apoptotic markers was observed in Mcl-1-dependent tumor cell lines.
- Dose-Dependent Effects: Short-term treatments showed a rapid decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), indicating effective transcriptional inhibition .
Antitumor Efficacy
The antitumor efficacy of the compound was evaluated using xenograft models derived from various hematological tumors. The results indicated:
- Significant Tumor Reduction: Intermittent dosing of the compound led to substantial tumor growth inhibition.
- Pharmacokinetic Properties: The compound exhibited favorable pharmacokinetic properties suitable for intravenous administration, enhancing its potential clinical applicability .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and findings related to this compound compared to other known CDK9 inhibitors.
Case Studies
Case Study 1: Hematologic Malignancies
In a study focusing on acute myeloid leukemia (AML), this compound was administered to xenograft models. Results showed:
- Enhanced Survival Rates: Mice treated with the compound exhibited prolonged survival compared to controls.
- Mechanistic Insights: Analysis revealed downregulation of anti-apoptotic proteins and cell cycle arrest at G1 phase .
Case Study 2: Solid Tumors
Another investigation assessed the compound's effects on solid tumor models. Key findings included:
Q & A
What are the optimal synthetic routes for preparing tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging methodologies from structurally related oxazine derivatives. For example:
- Step 1: Nitration or halogenation of a benzooxazine precursor, followed by reduction to introduce the amino group (as seen in nitro-to-amine conversions in analogous compounds) .
- Step 2: Protection of the amine group using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) .
Critical parameters include: - Temperature control (0–25°C for Boc protection to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF for nitro-group reductions).
- Catalyst use (Pd/C for hydrogenation steps).
Yields can vary (50–80%) depending on steric hindrance from the 2-methyl group. Purification via flash chromatography (EtOAc/hexane gradients) is recommended to isolate the product .
How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?
Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming regiochemistry. For instance, the tert-butyl group appears as a singlet at ~1.55 ppm (H), and the Boc carbonyl resonates at ~155 ppm (C) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] expected at 307.16 g/mol).
- X-ray Crystallography: If single crystals are obtainable, SHELX programs can resolve the 3D structure, particularly to confirm the oxazine ring conformation and substituent orientations .
- HPLC-PDA: Ensures purity (>95%) and identifies impurities from incomplete Boc deprotection or side reactions .
What strategies are recommended for resolving contradictions in bioactivity data across different studies involving this compound?
Answer:
Contradictions often arise from variations in:
- Assay conditions (e.g., cell line specificity, concentration ranges).
- Compound stability: The Boc group may hydrolyze under physiological conditions, altering activity. Stability studies (e.g., LC-MS monitoring in buffer solutions) are critical .
- Structural analogs: Compare data with derivatives (e.g., 6-nitro or 6-bromo variants) to isolate the amino group’s role. For example, nitro-substituted analogs show higher receptor affinity but lower solubility .
- Dose-response curves: Replicate assays with standardized protocols (e.g., TRPA1 inhibition assays as in pyrimido-oxazine derivatives) .
What are the key considerations in designing experiments to evaluate the compound's potential as a TRPA1 inhibitor?
Answer:
- Target validation: Use TRPA1-overexpressing cell lines (e.g., HEK293) and calcium flux assays to measure inhibition .
- Selectivity screening: Test against related ion channels (TRPV1, TRPM8) to rule off-target effects.
- Metabolic stability: Assess liver microsome half-life to predict in vivo efficacy. The tert-butyl group may enhance metabolic stability compared to methyl esters .
- In silico docking: Model interactions with TRPA1’s cysteine-rich binding pocket, focusing on hydrogen bonding with the amino group and hydrophobic interactions with the tert-butyl moiety .
How does the tert-butyl carbamate group influence the compound's stability and reactivity in pharmacological applications?
Answer:
- Stability: The Boc group protects the amine from oxidation and enzymatic degradation but is labile under acidic conditions (e.g., gastric pH). Stability studies in simulated biological fluids (PBS, pH 7.4) are essential .
- Solubility: The tert-butyl group reduces polarity, decreasing aqueous solubility. Co-solvents (e.g., DMSO) or nanoformulation may be required for in vivo studies .
- Reactivity: The carbamate can undergo hydrolysis to release CO and the free amine, which may act as a prodrug. Monitor degradation pathways via LC-MS during pharmacokinetic studies .
What computational methods are effective in predicting the compound’s structure-activity relationships (SAR) for medicinal chemistry optimization?
Answer:
- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., TRPA1) to identify critical residues for interaction .
- QSAR Modeling: Use descriptors like logP, topological polar surface area (TPSA), and Hammett constants to correlate substituent effects (e.g., electron-donating amino vs. electron-withdrawing nitro groups) with activity .
- Density Functional Theory (DFT): Calculate charge distribution on the oxazine ring to predict sites for electrophilic/nucleophilic modifications .
How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Process optimization: Replace hazardous reagents (e.g., hydrogenation with safer reducing agents like NaBH/Ni) .
- Continuous flow chemistry: Improve yield and reduce reaction times for Boc protection steps .
- Quality control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
